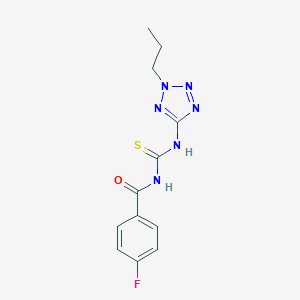
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is a synthetic compound with the molecular formula C11H12FN5O. It is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical research. The compound is known for its unique structure, which includes a fluorine atom and a tetrazole ring, making it a subject of interest for various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring is synthesized by reacting propylamine with sodium azide under acidic conditions. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation, but the presence of the fluorine atom and tetrazole ring plays a crucial role in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-N-(1-propyl-1H-tetrazol-5-yl)benzamide
- 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid
- 4-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Uniqueness
N-(4-fluorobenzoyl)-N'-(2-propyl-2H-tetraazol-5-yl)thiourea is unique due to its specific structure, which includes a fluorine atom and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds .
Propriétés
Formule moléculaire |
C12H13FN6OS |
|---|---|
Poids moléculaire |
308.34 g/mol |
Nom IUPAC |
4-fluoro-N-[(2-propyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C12H13FN6OS/c1-2-7-19-17-11(16-18-19)15-12(21)14-10(20)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H2,14,15,17,20,21) |
Clé InChI |
MYPOTGBZOJBPJW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















